4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a benzo[d]imidazole scaffold substituted with an isopentyl group and a 3-(methylthio)phenyl moiety. The pyrrolidin-2-one core is a five-membered lactam ring, which is structurally analogous to bioactive natural products and synthetic pharmaceuticals. The 3-(methylthio)phenyl substituent introduces electron-rich sulfur functionality, which may influence binding interactions in biological targets .
Properties
IUPAC Name |
4-[1-(3-methylbutyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-16(2)11-12-25-21-10-5-4-9-20(21)24-23(25)17-13-22(27)26(15-17)18-7-6-8-19(14-18)28-3/h4-10,14,16-17H,11-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDSVCPNEPGYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzimidazole moiety : This core structure is often associated with various biological activities.
- Pyrrolidine ring : Contributes to the compound's pharmacokinetic properties.
- Methylthio substituent : Potentially enhances lipophilicity and receptor binding affinity.
The molecular formula of the compound is with a molecular weight of approximately 344.57 g/mol.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of neurological disorders and cancer treatment. The following sections detail these activities:
1. Neuroprotective Effects
Studies have shown that benzimidazole derivatives can exert neuroprotective effects through various mechanisms, including:
- Inhibition of oxidative stress : Compounds in this class may reduce reactive oxygen species (ROS) levels.
- Modulation of neurotransmitter systems : They can influence pathways involving serotonin and dopamine, which are critical for mood regulation and cognitive function.
2. Antitumor Activity
The compound has been investigated for its potential as an antitumor agent:
- Mechanism of Action : It may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in tumors .
- Case Studies : In vivo studies have demonstrated that related compounds effectively suppressed tumor growth in mouse xenograft models at low doses, suggesting a favorable therapeutic index .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzimidazole core | Neuroprotective effects |
| Compound B | Pyrrolidine ring | Antitumor activity |
| This compound | Benzimidazole + Methylthio | Potential neuroprotective & antitumor effects |
This table illustrates how the combination of structural features in the target compound may enhance its selectivity and efficacy compared to other compounds.
The biological activity of this compound is likely mediated through several pathways:
- Receptor Binding : Preliminary findings suggest that this compound interacts with specific receptors involved in neurotransmission and cell signaling.
- Signal Transduction Inhibition : By inhibiting key pathways such as PI3K/AKT/mTOR, it may disrupt cancer cell survival mechanisms.
Future Research Directions
Despite promising preliminary results, further research is essential to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
- Clinical Trials : To assess safety and efficacy in humans.
- Structure Activity Relationship (SAR) Studies : To optimize the compound for enhanced activity and reduced side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, emphasizing substituent variations and their implications:
Key Observations :
Bulkier Substituents: The thiazolyl-naphthalene group in improves π-π stacking with hydrophobic enzyme pockets, contributing to lower IC₅₀ values. Sulfur-Containing Groups: The methylthio group in the target compound may mimic cysteine residues in enzyme active sites, a feature exploited in kinase inhibitors .
Synthetic Routes :
- The target compound’s synthesis likely follows a pathway similar to , involving condensation of Schiff bases with succinic anhydride. However, the isopentyl group requires alkylation of benzimidazole under acidic conditions, as seen in .
Spectroscopic Characterization: IR spectra of analogs (e.g., ) show lactam C=O stretches near 1674 cm⁻¹ and benzimidazole C=N bands at 1520 cm⁻¹. ¹H NMR typically exhibits pyrrolidinone protons at δ 2.5–4.0 ppm and aromatic protons at δ 7.0–8.5 ppm.
Thermodynamic Properties: Melting points for pyrrolidin-2-one derivatives range from 118–119°C (dimethylamino analog ) to 250–252°C (naphthalene-thiazole analog ), correlating with substituent polarity and crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
